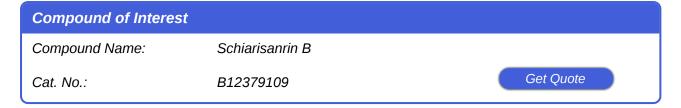


Schiarisanrin B: A Technical Guide to its Antioxidant and Anti-inflammatory Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiarisanrin B, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular pathways through which Schiarisanrin B exerts its therapeutic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Schiarisanrin B as a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of **Schiarisanrin B**, compiled from various in vitro and in vivo studies.

Table 1: Antioxidant Activity of Schiarisanrin B



Assay Type	Model System	Outcome Measure	IC50 / Effect	Reference
DPPH Radical Scavenging	Cell-free	Radical scavenging	Data not explicitly available for Schiarisanrin B in provided results.	N/A
Oxidative Stress Model	Forced swimming- induced mice	Malondialdehyde (MDA) levels	Reduced MDA levels	[1]
Oxidative Stress Model	Forced swimming- induced mice	Superoxide Dismutase (SOD) activity	Increased SOD activity	[1]
Oxidative Stress Model	Forced swimming- induced mice	Glutathione (GSH) levels	Increased GSH levels	[1]

Table 2: Anti-inflammatory Activity of Schiarisanrin B



Model System	Inflammator y Stimulus	Measured Mediator	Concentrati on of Schiarisanri n B	% Inhibition / Fold Change	Reference
Rat Chondrocytes	IL-1β	MMP3, MMP13, IL-6, iNOS	Concentratio n-dependent	Decreased expression	[2][3]
Rat Chondrocytes	IL-1β	Collagen II, Aggrecan, Sox9	50 μΜ	Reversed downregulati on	[3]
Mouse Model of Asthma	Ovalbumin (OVA)	Inflammatory cell infiltration	15, 30, 60 mg/kg	Significantly reduced	[4]
Mouse Model of Asthma	Ovalbumin (OVA)	IgE levels	15, 30, 60 mg/kg	Reduced levels	[4]
DSS-induced Colitis in Mice	Dextran Sulfate Sodium (DSS)	TNF-α, IL-1β, INF-y, IL-6	10, 40, 100 mg/kg	Significantly reduced	[5]
LPS-induced Microglia	Lipopolysacc haride (LPS)	NO, TNF-α, PGE2, IL-1β, IL-6	Not specified	Significantly downregulate d	[6]

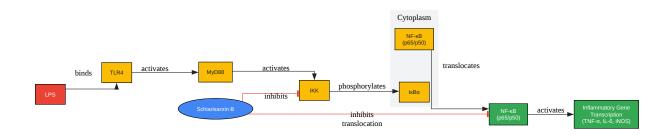
Core Signaling Pathways

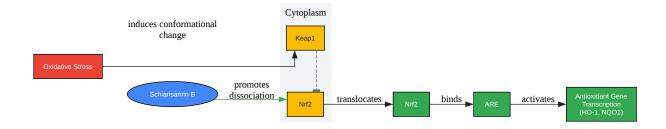
Schiarisanrin B modulates several key signaling pathways to exert its antioxidant and anti-inflammatory effects. The primary pathways identified are the NF-κB, Nrf2/HO-1, and MAPK pathways.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. **Schiarisanrin B** has been shown to inhibit the activation of this pathway.







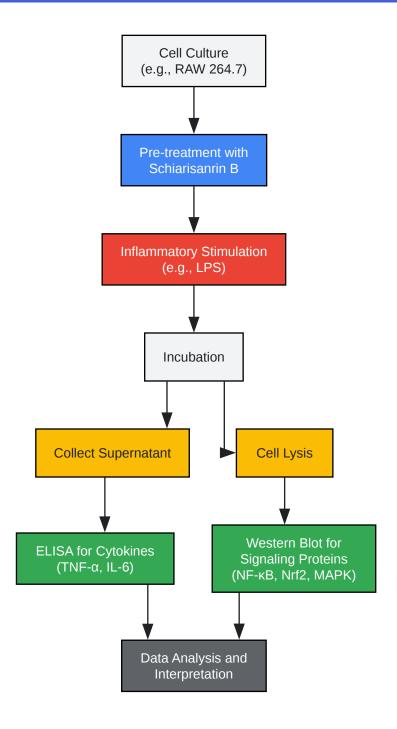


inhibits phosphorylation p38 inhibits phosphorylation Schiarisanrin B Inflammatory Stimulus (e.g., IL-1β) Inflammatory Stimulus Jnk

activates

activates





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